molecular formula C18H16ClF3N2O3S B12617092 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12617092
M. Wt: 432.8 g/mol
InChI Key: OFALWRIIGNKJAH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chloro group at position 2 and a 1,1-dioxido-1,2-thiazinan ring at position 3. The N-[3-(trifluoromethyl)phenyl] group introduces a trifluoromethyl moiety, known for enhancing metabolic stability and lipophilicity in agrochemicals and pharmaceuticals. The sulfone group in the thiazinan ring likely influences electronic properties and intermolecular interactions, impacting solubility and target binding .

Properties

Molecular Formula

C18H16ClF3N2O3S

Molecular Weight

432.8 g/mol

IUPAC Name

2-chloro-5-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16ClF3N2O3S/c19-16-7-6-14(24-8-1-2-9-28(24,26)27)11-15(16)17(25)23-13-5-3-4-12(10-13)18(20,21)22/h3-7,10-11H,1-2,8-9H2,(H,23,25)

InChI Key

OFALWRIIGNKJAH-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of a suitable benzamide precursor, followed by the introduction of the thiazinan ring through a cyclization reaction. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Steps (derived from ):

StepDescriptionReagents/Conditions
1. Chloro-substituted benzamide formation Chlorination at position 2 via electrophilic substitution or directed lithiation.Cl<sub>2</sub>/FeCl<sub>3</sub> or LDA followed by Cl<sup>+</sup> source
2. Thiazinan ring construction Cyclization of sulfonamide intermediates to form the 1,2-thiazinan-1,1-dioxide moiety.Phenylmethanesulfonyl chloride, Et<sub>3</sub>N, followed by base-induced ring closure
3. Amide coupling Reaction of the benzoyl chloride derivative with 3-(trifluoromethyl)aniline.SOCl<sub>2</sub> for acid activation, then amine in anhydrous THF

Chlorine Substitution

The 2-chloro group participates in nucleophilic aromatic substitution (NAS) reactions, enabling diversification:

  • Displacement by amines : Forms secondary benzamides under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

  • Suzuki-Miyaura coupling : Replacement with aryl/heteroaryl boronic acids (e.g., to introduce biaryl systems) .

Thiazinan Ring Modifications

  • Oxidation/Reduction : The sulfone group (1,1-dioxide) is redox-inert under standard conditions but may undergo reductive desulfurization with Raney Ni/H<sub>2</sub> .

  • Ring-opening : Acidic hydrolysis of the thiazinan ring yields sulfonamide intermediates, which can re-cyclize under basic conditions .

Trifluoromethylphenyl Group

  • Electrophilic substitution : The CF<sub>3</sub> group deactivates the phenyl ring, limiting reactivity. Halogenation (e.g., bromination) requires harsh conditions (Br<sub>2</sub>/Fe at 100°C) .

Biological Activity-Directed Reactions

Analogous compounds (e.g., BTZ043, PBTZ169) show antitubercular activity via covalent binding to DprE1 enzyme. Key reactivity includes:

  • Nitro-reduction : The nitro group (absent in the target compound) in related analogs is reduced to hydroxylamine intermediates, forming covalent adducts with cysteine residues .

  • Thiazinan ring as a pharmacophore : Structural rigidity from the sulfone group enhances target binding .

Stability and Degradation

  • Hydrolytic stability : The amide bond resists hydrolysis under physiological pH but cleaves under strong acid/base conditions (e.g., HCl/NaOH at 80°C) .

  • Thermal decomposition : The thiazinan sulfone decomposes above 250°C, releasing SO<sub>2</sub> gas (TGA data inferred from ).

Comparative Reaction Table

Reaction TypeSubstrateProductConditionsYield (%)Reference
NAS (Amine)2-Chloro-benzamide2-(Piperidinyl)-benzamidePd(OAc)<sub>2</sub>, Xantphos, K<sub>2</sub>CO<sub>3</sub>, 110°C75
Suzuki Coupling2-Chloro-benzamide2-(Pyridin-3-yl)-benzamidePd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O68
Thiazinan CyclizationSulfonamide intermediate1,2-Thiazinan-1,1-dioxideEt<sub>3</sub>N, DMF, 60°C52

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity
Research indicates that thiazinane derivatives possess antimicrobial properties. A study demonstrated that compounds similar to 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide showed promising results against various bacterial strains, suggesting its application as an antibiotic .

Compound Activity Target Bacteria
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamideAntimicrobialE. coli, S. aureus

Anticancer Properties
The thiazine moiety has been linked to anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, indicating potential for developing anticancer therapies .

Cell Line IC50 (µM) Reference Compound
MCF-75.715-Fluorouracil
HepG26.14Doxorubicin

Agricultural Applications

The compound's efficacy in pest control has been investigated. Its unique chemical structure allows it to act as a pesticide, targeting specific pests without harming beneficial insects.

Pesticidal Activity
Field trials have shown that formulations containing thiazine derivatives effectively reduce pest populations while minimizing environmental impact .

Pest Species Application Rate (g/ha) Efficacy (%)
Aphids20085
Whiteflies15078

Material Science

The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and coatings.

Polymeric Materials
Research has indicated that incorporating thiazine derivatives into polymer matrices enhances thermal stability and mechanical properties .

Property Control Sample Sample with Thiazine Derivative
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various thiazine derivatives against resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation on the anticancer properties of thiazine-based compounds, the derivative exhibited remarkable cytotoxicity against breast cancer cells, outperforming several standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Key Structural Features :
  • Benzamide Core : Common in pesticides (e.g., flutolanil, diflubenzuron) .
  • Chloro Substituent : Position 2 is analogous to compound 28 in , which has a 4-chloro-5-methylbenzene sulfonamide structure .
Comparison Table :
Compound Name Substituents (Benzamide Position) Heterocycle Key Functional Groups Potential Use
Target Compound 2-Cl, 5-thiazinan-dioxide 1,2-Thiazinan-1,1-dioxide CF3, SO2 Agrochemical (inferred)
Flutolanil 2-CF3, N-(3-isopropoxyphenyl) None CF3, OCH2CH(CH3)2 Fungicide
Compound 28 4-Cl, 5-methyl, 2-benzylthio Triazine SO2NH, CF3 Research compound
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-diF, 5-Cl-thiazole Thiazole Cl, F, NHCO Antimicrobial (inferred)
II.13.0 2-Cl, 5-difluoro-oxo-propyl None CF3, Cl, cyclopropyl Crop protection

Research Implications

The target compound’s unique thiazinan-sulfone moiety distinguishes it from triazine- or thiazole-based analogues. Its structural hybrid may offer novel modes of action, particularly in disrupting fungal or insect metabolic pathways (e.g., PFOR enzyme inhibition, as suggested in ) . Further studies should explore its efficacy against resistant pests and environmental impact relative to established agents like flutolanil.

Biological Activity

2-Chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H14ClF3N2O4S
  • Molecular Weight : 360.856 g/mol
  • CAS Number : 1011960-97-6

The presence of the chloro group and the thiazinane ring contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazinane structures exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar frameworks showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The electron-withdrawing nature of the trifluoromethyl group enhances the compound's interaction with bacterial enzymes.

Anticancer Properties

Studies have suggested that benzamide derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been reported to exhibit inhibitory effects on specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The thiazinane moiety may play a crucial role in enhancing these effects by interacting with cellular targets involved in tumor growth .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various kinases. Inhibitory activity against non-receptor tyrosine-protein kinases involved in T-cell signaling pathways has been noted, which may have implications for immune modulation . The structure allows for interactions with ATP-binding sites, which is critical for kinase inhibition.

Case Studies

StudyFindings
Gozgit et al. (2011)Demonstrated that thiazolidinone derivatives exhibit potent activity against FLT3-driven acute myeloid leukemia models .
O'Hare et al. (2009)Identified structural features essential for BCR-ABL inhibition in chronic myeloid leukemia .
MDPI Review (2020)Discussed the synthesis and biological evaluation of thiazinane derivatives with notable antimicrobial activity .

The biological activity of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, the compound can disrupt normal cellular functions.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The compound's structural features allow it to penetrate bacterial membranes and interfere with vital processes.

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